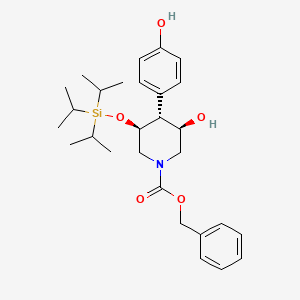

1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine

Overview

Description

Scientific Research Applications

Antitumor Activity

- A study demonstrated the synthesis of enantiomeric and racemic 1,2-diamines, including those related to N2-methyl- and N1,N2-dimethyl-1,2-diamino-1-phenylpropanes, which were transformed into dichloroplatinum(II) complexes. These complexes, particularly the (R,R)-Ph/Me-PtCl2, showed strong inhibitory effects on the MCF-7 breast cancer cell line, comparable with the standard cisplatin and other Pt complexes (Gust et al., 1997).

Synthesis of 1,2-Diamines

- A novel three-component reaction catalyzed by dirhodium(II) acetate was reported for the highly diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation (Wang et al., 2003).

Polymer Synthesis

- Novel aromatic diamines containing cyclohexylidene moieties were synthesized and used to create polyimides with excellent thermal stability and solubility. These polymers have potential applications in various industries due to their physical properties (Yi et al., 1997).

Radical Ring Opening

- N-cyclopropyl-N-phenylamine was found to convert into N-(1,2-dioxolan-3-yl)-N-phenylamine under aerobic conditions, a process that could be accelerated by specific catalysts. This study provides insights into the radical ring opening of these compounds, which could be valuable in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena et al., 2001).

Metal-Catalyzed Reactions

- The 1,2-diamination of alkenes was examined as an attractive route to construct structures containing the 1,2-diamine motif. This motif is present in many biologically active natural products and pharmaceutical agents, making it a significant target for synthetic chemistry (Cardona & Goti, 2009).

Chemical Synthesis

- The synthesis of various aromatic polyimides from new diamines demonstrated the potential for creating materials with specific desirable properties. This research contributes to the development of new materials in fields such as electronics and aerospace (Butt et al., 2005).

properties

IUPAC Name |

1-cyclopropyl-N'-methyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(9-12(13)10-7-8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLWSIZLIJGBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C1CC1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)

![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)

![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)